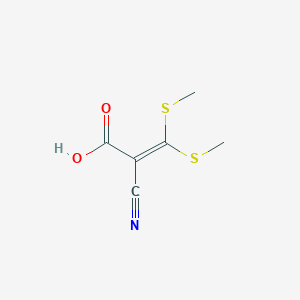

2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic Acid

Description

Significance in Contemporary Organic Synthesis and Chemical Research

α,β-Unsaturated nitriles are significant building blocks in modern organic synthesis due to their versatile reactivity. The conjugation of the nitrile group with the alkene delocalizes π-electrons, which stabilizes the molecule and makes it more susceptible to nucleophilic attack. fiveable.me This characteristic reactivity makes them suitable for constructing heterocyclic compounds and other highly functionalized molecules. colab.ws They serve as key intermediates in the synthesis of a wide array of products, including pharmaceuticals, natural products, perfumes, and pigments. acs.orgresearchgate.net The unique electronic and structural features of compounds like 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid and its derivatives make them subjects of interest in chemical research for developing novel synthetic methodologies.

Historical Context and Evolution of Activated Alkenes in Synthetic Chemistry

The study of activated alkenes, which are double bonds made more reactive by the presence of electron-withdrawing or electron-donating groups, has a rich history in organic chemistry. echemi.com Early research in the 19th and 20th centuries laid the groundwork for understanding the reactivity of these systems. rsc.org The development of catalytic processes and new synthetic methods has expanded the utility of activated alkenes over time. rsc.org Initially, methods for synthesizing α,β-unsaturated nitriles involved multi-step procedures, such as the condensation of carbonyl compounds with acetonitrile (B52724) followed by dehydration. acs.org However, these methods often suffered from side reactions and limited compatibility with sensitive functional groups. acs.org More recent advancements have focused on developing milder and more direct synthetic routes, including one-pot sequential reactions and transition metal-catalyzed processes, to improve efficiency and selectivity. researchgate.netacs.org

Structural Features and Their Impact on Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its key structural features:

α,β-Unsaturated System: The conjugation between the carbon-carbon double bond and the nitrile group allows for electron delocalization, which is a key factor in its reactivity. fiveable.me

Nitrile Group: The strongly electron-withdrawing nitrile group enhances the electrophilicity of the β-carbon of the alkene, making it susceptible to nucleophilic attack, such as in Michael additions. fiveable.mefiveable.me

Bis(methylsulfanyl) Groups: These sulfur-containing groups at the β-position can influence the electronic properties of the double bond and may also serve as leaving groups in certain substitution reactions.

These structural elements combined make this compound and its derivatives versatile reagents. They can participate in a variety of reactions, including nucleophilic additions, cycloadditions, and as precursors for the synthesis of heterocyclic compounds like pyridines and pyrroles. fiveable.me The ethyl ester of this acid, ethyl 2-cyano-3,3-bis(methylsulfanyl)acrylate, is a known reactive intermediate used in the synthesis of mercapto pyrazole (B372694) derivatives. researchgate.net

Scope and Objectives of Research on this compound

Research on this compound and its derivatives primarily focuses on exploring their synthetic potential. The main objectives include:

Development of Novel Synthetic Methods: Investigating new and efficient ways to synthesize this compound and its derivatives. For instance, the related ethyl ester can be synthesized from ethyl cyanoacetate (B8463686) and carbon disulfide, followed by alkylation. nih.gov

Exploration of Reactivity: Studying the behavior of this molecule in various chemical transformations to understand its reaction mechanisms and expand its synthetic applications.

Synthesis of Heterocyclic Compounds: Utilizing it as a precursor for the synthesis of complex, biologically relevant heterocyclic systems. For example, the reaction of its ethyl ester with amidrazones yields mercapto pyrazoles. researchgate.net

Applications in Materials Science: Investigating the potential use of its derivatives in the development of new materials, leveraging the reactivity of the cyanoacrylic and ester functional groups in polymerization processes. cymitquimica.com

Interactive Data Table: Properties of a Related Compound, Ethyl 2-cyano-3,3-bis(methylsulfanyl)acrylate

| Property | Value | Reference |

| CAS Number | 17823-58-4 | chemsynthesis.com |

| Molecular Formula | C8H11NO2S2 | chemsynthesis.com |

| Molecular Weight | 217.313 g/mol | chemsynthesis.com |

| Melting Point | 70-73 °C | chemsynthesis.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEPYRAFQCAOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano 3,3 Bis Methylsulfanyl Prop 2 Enoic Acid and Its Esters

Knoevenagel Condensation and Related Approaches for Carbon-Carbon Double Bond Formation

The Knoevenagel condensation is a cornerstone in the synthesis of 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid and its esters. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. In the context of the target molecule, this typically involves the reaction of an active methylene (B1212753) compound, such as a cyanoacetate (B8463686), with a suitable carbonyl precursor that incorporates the bis(methylsulfanyl) moiety.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the Knoevenagel condensation are highly dependent on the chosen reaction conditions and catalyst. A variety of catalysts, primarily basic in nature, have been employed to facilitate this transformation for related cyanoacrylates. These include amines like piperidine (B6355638) and triethylamine, as well as ionic liquids such as diisopropylethylammonium acetate (B1210297) (DIPEAc). scielo.org.mx The choice of solvent also plays a crucial role, with options ranging from polar protic solvents like ethanol (B145695) to nonpolar solvents like hexane. scielo.org.mxresearchgate.net

Microwave irradiation has emerged as a technique to accelerate the reaction, often leading to significantly reduced reaction times and improved yields. unifap.br For instance, the use of a catalytic amount of piperidine in methanol (B129727) at room temperature has been shown to produce α-cyanoacrylates in excellent yields. researchgate.net In some cases, solvent-free conditions using catalysts like triphenylphosphine (B44618) have also been successfully employed, offering a greener alternative. organic-chemistry.org

The optimization of these parameters is critical for maximizing the yield and purity of the desired product while minimizing side reactions. A systematic approach to screening catalysts, solvents, and temperature is essential for developing a robust synthetic protocol.

Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation Yield for Cyanoacrylate Synthesis

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Methanol | Room Temp. | N/A | Excellent | researchgate.net |

| DIPEAc | Hexane | Reflux | 3h | 91 | scielo.org.mx |

| Triethylamine | MDC | 12h | 12h | 60 | scielo.org.mx |

| SeO2/ZrO2 | Water | Room Temp. | 0.5h | High | jocpr.com |

| P4VP/Al2O3-SiO2 | Water | Reflux | 30 min | 98 | researchgate.net |

| DABCO/[HyEtPy]Cl | Water | N/A | N/A | Good-Excellent | rsc.org |

This table presents data for the synthesis of various cyanoacrylates as a reference for the optimization of conditions for this compound and its esters.

Stereoselective Synthesis of Defined Isomers

The Knoevenagel condensation can potentially lead to the formation of both E and Z isomers. However, for α-cyanoacrylates, the reaction is often highly stereoselective, predominantly yielding the thermodynamically more stable E-isomer. organic-chemistry.orgnih.gov The stereochemical outcome is influenced by the reaction mechanism, where the elimination of water from the intermediate aldol (B89426) adduct proceeds in a way that minimizes steric hindrance. rsc.org

In some cases, a mixture of isomers may initially form, but can equilibrate to the more stable isomer under the reaction conditions. youtube.com The specific geometry of the final product is typically confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. unifap.brnih.gov For the synthesis of this compound and its esters, it is anticipated that the E-isomer would be the major product due to the steric bulk of the bis(methylsulfanyl) group.

Multi-Component Reactions for Direct Generation of the Core Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to chemical synthesis. While MCRs have been developed for the synthesis of various molecules containing ketene (B1206846) dithioacetal motifs, a specific MCR for the direct, one-pot synthesis of this compound or its esters from simple precursors has not been extensively reported in the literature. This represents an area of opportunity for future research to develop more streamlined and efficient synthetic routes to this class of compounds.

Derivatization of Precursor Molecules with Bis(methylsulfanyl) and Cyano Functionalities

An alternative and widely used strategy for the synthesis of this compound and its esters involves the derivatization of a precursor molecule that already contains the cyano and ester or acid functionalities. This approach typically involves the reaction of an active methylene compound, such as ethyl cyanoacetate or cyanoacetamide, with carbon disulfide in the presence of a base. This reaction forms a dithiocarboxylate salt, which is then alkylated with an alkylating agent, such as methyl iodide or dimethyl sulfate, to introduce the two methylsulfanyl groups. researchgate.net

A specific example of this methodology is the synthesis of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide, where 2-cyano-N-(o-tolyl)acetamide is reacted with carbon disulfide in the presence of potassium hydroxide, followed by alkylation with ethyl iodide. youtube.com This general method is a powerful tool for the construction of the cyanoketene dithioacetal core structure.

Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry, particularly atom economy, are increasingly important in the design of synthetic routes. jk-sci.comnih.gov Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. jocpr.com

The derivatization route involving an active methylene compound, carbon disulfide, and an alkylating agent is generally not highly atom-economical due to the formation of byproducts from the base and the leaving groups of the alkylating agent. The Knoevenagel condensation, on the other hand, can be more atom-economical as the main byproduct is water.

To enhance the sustainability of these syntheses, several strategies can be considered:

The use of catalytic amounts of base instead of stoichiometric amounts.

The selection of environmentally benign solvents, with water being an ideal choice where feasible. jocpr.comresearchgate.net

The development of solvent-free reaction conditions. organic-chemistry.orgjocpr.com

The use of recyclable catalysts to minimize waste. jocpr.comresearchgate.net

While no studies have been found that specifically focus on the green synthesis of this compound, the application of these general principles can lead to more sustainable synthetic protocols.

Scale-Up Considerations for Laboratory Research

The transition of a synthetic procedure from a laboratory scale to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of this compound and its esters, particularly via the Knoevenagel condensation, several factors need to be considered for scale-up. acs.orgacs.org

Heat Transfer: The Knoevenagel condensation can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor and cooling system is therefore critical. acs.org

Mass Transfer: In heterogeneous reaction mixtures, such as those involving solid catalysts or reagents with low solubility, efficient mixing is essential to ensure adequate mass transfer and consistent reaction rates. The type of stirrer and mixing speed need to be optimized for the larger scale.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile, especially for exothermic reactions. A controlled addition rate is necessary to manage the heat evolution and maintain a safe operating temperature.

Work-up and Purification: Procedures for quenching the reaction, separating the product, and purification may need to be modified for larger scales. For example, extractions and filtrations can be more time-consuming and require specialized equipment. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient than chromatography.

Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the hazards of all reagents and solvents, the potential for exothermic events, and the appropriate personal protective equipment and engineering controls.

By carefully considering these factors, the laboratory-scale synthesis of this compound and its esters can be successfully and safely scaled up for further research and development.

Chemical Reactivity and Mechanistic Studies of 2 Cyano 3,3 Bis Methylsulfanyl Prop 2 Enoic Acid

Nucleophilic Addition Reactions to the Activated Alkene System

The core reactivity of 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid is centered on nucleophilic conjugate addition to its activated alkene system. The polarization of the C=C double bond makes the C3 carbon atom electrophilic and thus the primary site for nucleophilic attack. This initial addition often serves as the first step in more complex reaction sequences, leading to a diverse array of acyclic and heterocyclic products.

Nitrogen-based nucleophiles, particularly hydrazine (B178648) derivatives, react readily with the 2-cyano-3,3-bis(methylsulfanyl)prop-2-ene framework, typically leading to the formation of five-membered heterocyclic rings. The reaction of ethyl 2-cyano-3,3-bis(methylsulfanyl)acrylate with N-arylbenzamidrazones, for instance, yields mercapto pyrazole (B372694) derivatives. researchgate.net The proposed mechanism involves an initial nucleophilic attack by the terminal nitrogen of the amidrazone onto the C3 carbon of the acrylate (B77674). This is followed by an intramolecular cyclization with the elimination of a methanethiol (B179389) molecule to form the stable pyrazole ring. researchgate.net Two-dimensional NMR spectroscopy has been utilized to confirm the structure of the resulting products, highlighting the regioselectivity of the reaction. researchgate.net

This reactivity pattern is a general strategy for synthesizing substituted pyrazoles. researchgate.net The versatility of this approach allows for the introduction of various substituents onto the pyrazole core, depending on the structure of the starting amidrazone.

| Nitrogen Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| N-Arylbenzamidrazones | Not specified | Mercapto pyrazole derivatives | researchgate.net |

The addition of oxygen-centric nucleophiles such as alcohols and phenols (an oxa-Michael addition) to the activated alkene system of this compound is mechanistically plausible. However, specific examples in the scientific literature for this particular substrate are not extensively documented. Generally, oxygen nucleophiles are less reactive in Michael additions compared to softer nucleophiles like amines or thiols. Such reactions would likely require strong basic conditions to generate the more potent alkoxide or phenoxide nucleophiles, which could then add to the electrophilic C3 carbon. In some cases, intramolecular reactions involving alcohol nucleophiles have been achieved under anodic oxidation conditions, which reverses the typical polarity of the ketene (B1206846) dithioacetal group. nih.gov

The thia-Michael addition of sulfur-centric nucleophiles, such as thiols, to electron-poor alkenes is a highly efficient and widely used transformation in organic synthesis. nih.gov Thiols are excellent soft nucleophiles that readily add to activated double bonds. The reaction is often catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. nih.gov While specific studies on the reaction of this compound with simple thiols are not prominent, the reaction of a related furan-containing acrylate with thiophenol has been reported to result in the nucleophilic substitution of a leaving group. researchgate.net It is therefore highly probable that thiols would react with this compound or its esters, either through a conjugate addition to the double bond or via an addition-elimination pathway to substitute one of the methylsulfanyl groups.

Carbon-based nucleophiles, particularly those derived from active methylene (B1212753) compounds, are key reactants in Michael-type additions with cyanoketene dithioacetals. These reactions are fundamental for carbon-carbon bond formation. The reaction of cyanoketene dithioacetals with active methylene compounds has been successfully employed in the synthesis of various heterocyclic systems, including pyridine (B92270) and pyrimidine (B1678525) analogues. nih.gov The mechanism involves the base-catalyzed generation of a carbanion from the active methylene compound, which then attacks the electrophilic C3 carbon of the this compound derivative. This is often followed by cyclization and elimination steps to yield the final heterocyclic product. nih.gov

The nucleophilic additions to the this compound system are characterized by high regioselectivity. The IUPAC numbering for the parent acid is C1(OOH)-C2(CN)=C3(SMe)₂. The nucleophilic attack consistently occurs at the C3 carbon. This preference is dictated by electronic factors; C3 is the β-carbon of the α,β-unsaturated carbonyl and nitrile system. dalalinstitute.com Attack at this position allows the resulting negative charge to be delocalized onto the C2 carbon, where it is effectively stabilized by resonance with both the adjacent cyano and carboxyl/ester groups. This formation of a stabilized enolate intermediate is the driving force for the observed regiochemistry. dalalinstitute.com

Studies on the products formed from these reactions, such as the synthesis of mercapto pyrazoles, have employed detailed spectroscopic analysis to confirm this regiochemical outcome and rule out other possible isomers. researchgate.net Information regarding the stereoselectivity of these additions is less common. The addition of a nucleophile to C3 creates a planar enolate intermediate at C2. Subsequent protonation of this intermediate could potentially generate stereoisomers if other chiral centers are present in the molecule, but this aspect is highly dependent on the specific substrates and reaction conditions.

Cycloaddition Reactions for Ring Construction

While this compound may not participate in classical concerted cycloaddition reactions like the Diels-Alder reaction, it is an exceptionally useful building block for constructing heterocyclic rings via tandem or domino reaction sequences. These annulation strategies are typically initiated by the nucleophilic addition reactions described previously.

A prominent example is the synthesis of pyrazoles. researchgate.net The reaction with hydrazine derivatives does not stop at the initial addition product. Instead, the intermediate undergoes a rapid intramolecular cyclization, with one of the methylsulfanyl groups acting as a leaving group, to form the stable aromatic pyrazole ring. Similarly, reactions with active methylene compounds can lead to the formation of substituted pyridones, where the initial Michael adduct cyclizes with the elimination of methanethiol. nih.gov

These addition-cyclization sequences demonstrate the role of this compound as a versatile C3 synthon, providing a reliable platform for the synthesis of a wide variety of functionalized heterocyclic compounds. researchgate.netnih.gov The ability to react with various bidentate nucleophiles makes it a valuable precursor in medicinal and materials chemistry. tsijournals.com

[2+2] Cycloadditions

Specific studies detailing the participation of this compound in [2+2] cycloaddition reactions are not extensively documented in the literature. However, the polarized nature of its double bond makes it a plausible candidate for such reactions, particularly photochemical cycloadditions with alkenes to form cyclobutane (B1203170) derivatives.

[4+2] Cycloadditions (Diels-Alder Type)

The alkene moiety of the title compound is expected to be an active dienophile in [4+2] cycloaddition reactions. Analogous compounds with electron-withdrawing groups, such as (E)-3-phenylsulfonylprop-2-enenitrile, readily undergo Diels-Alder reactions with various dienes. rsc.orgresearchgate.net This suggests that this compound could react with dienes like cyclopentadiene (B3395910) or anthracene (B1667546) to form corresponding cycloadducts. The reaction is anticipated to proceed with moderate to high regioselectivity, depending on the nature of the diene employed. rsc.orgresearchgate.net

1,3-Dipolar Cycloadditions

The activated double bond in this compound makes it a suitable partner in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrones or azomethine ylides. mdpi.com These reactions are valuable for the synthesis of five-membered heterocyclic rings. For instance, reaction with a nitrone would be expected to yield a spiroisoxazolidine derivative. Such cycloadditions can exhibit reversibility, which allows for thermodynamic control over the diastereoselectivity of the product. mdpi.com

Carbonyl Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid functional group is a primary site for transformations such as esterification and amidation. The existence and synthesis of related ester and amide derivatives confirm the accessibility of these reaction pathways.

Esterification: The reaction of this compound with alcohols in the presence of an acid catalyst would yield the corresponding esters. The ethyl ester, ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, is a known compound, indicating the feasibility of this transformation. chemsynthesis.comechemi.com

Amidation: The carboxylic acid can be converted to an amide through various methods, such as activation with a coupling agent followed by reaction with an amine, or via an acyl chloride intermediate. The related compound 2-cyano-3,3-bis(methylthio)acrylamide (B1302505) has been synthesized, demonstrating that the carboxyl group can be readily converted into a primary amide. nih.gov Furthermore, reactions with substituted amines can produce N-substituted acrylamides. mdpi.comnih.govresearchgate.net

| Transformation | Reagent(s) | Product Class | Example Product |

|---|---|---|---|

| Esterification | Ethanol (B145695), Acid Catalyst (e.g., H₂SO₄) | Ester | Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate chemsynthesis.comechemi.com |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Ammonia (NH₃) | Primary Amide | 2-Cyano-3,3-bis(methylthio)acrylamide nih.gov |

| Amidation | 1. Coupling Agent (e.g., DCC, EDC) 2. o-Toluidine | N-Substituted Amide | 2-Cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide nih.gov |

Nitrile Group Transformations (e.g., Hydrolysis, Reduction to Amines)

The cyano group is a versatile functional handle that can undergo hydrolysis to form amides or carboxylic acids, or be reduced to a primary amine. researchgate.net

Hydrolysis: The hydrolysis of nitriles can be performed under acidic or basic conditions. youtube.comlibretexts.org

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, typically leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com The reaction proceeds through an amide intermediate. libretexts.org

Alkaline Hydrolysis: Heating with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. Under milder basic conditions, it is sometimes possible to isolate the amide intermediate. youtube.combyjus.com

Reduction to Amines: The nitrile group can be reduced to a primary amine using several methods.

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst, such as Raney nickel, platinum, or palladium. wikipedia.org

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgyoutube.com Other reagents, including sodium borohydride (B1222165) in the presence of cobalt chloride, can also achieve this transformation. youtube.comgoogle.com

| Transformation | Reagent(s) / Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid + NH₄⁺ libretexts.orgbyjus.com |

| Alkaline Hydrolysis | 1. OH⁻, Heat 2. H₃O⁺ workup | Amide | Carboxylic Acid + NH₃ libretexts.org |

| Reduction | 1. LiAlH₄ 2. H₂O workup | Imine Anion | Primary Amine libretexts.org |

| Reduction | H₂, Raney Nickel | Imine | Primary Amine wikipedia.org |

Sulfide (B99878) Reactivity and Transformations (e.g., Oxidation, Exchange Reactions)

The two methylsulfanyl (-SCH₃) groups are important reactive sites. They can be oxidized or can act as leaving groups in nucleophilic substitution reactions.

Oxidation: While specific oxidation studies on this compound were not found, sulfide groups are generally susceptible to oxidation. Controlled oxidation with reagents like sodium periodate (B1199274) or hydrogen peroxide would be expected to yield the corresponding sulfoxides and, under more vigorous conditions, the sulfones.

Exchange Reactions: The methylsulfanyl groups can be displaced by other nucleophiles. Research on the related ethyl 2-cyano-3,3-bis(methylthio)acrylate shows that it reacts with N-arylbenzamidrazones to yield mercapto pyrazole derivatives. researchgate.net This reaction involves the nucleophilic attack of the amidrazone, followed by cyclization and elimination of one of the methylsulfanyl groups as methanethiol, demonstrating its capacity as a leaving group. researchgate.net

| Transformation | Reagent(s) | Product Type | Note |

|---|---|---|---|

| Oxidation (Theoretical) | NaIO₄ or H₂O₂ | Sulfoxide / Sulfone | Standard reaction for sulfide groups. |

| Nucleophilic Substitution/Cyclization | N-Arylbenzamidrazones | Mercapto Pyrazole | Demonstrates -SCH₃ as a leaving group. researchgate.net |

Organometallic and Catalytic Transformations

The presence of a reactive C=C double bond and multiple functional groups in this compound and its derivatives makes it a potential substrate for organometallic and catalytic transformations. Research in this area, particularly with the free acid, is not extensively documented. However, studies on related ketene dithioacetals provide insights into potential catalytic pathways.

Transition Metal-Catalyzed Coupling Reactions

While direct transition metal-catalyzed coupling reactions of this compound are not widely reported, the reactivity of similar ketene dithioacetal structures has been explored. For instance, chemodivergent coupling reactions of α-acylketene dithioacetals with diazo compounds have been achieved under catalyst control. globethesis.com Ruthenium(II) catalysis has been shown to promote C-H activation at the olefinic position, leading to furfurylation products. globethesis.com In contrast, Rhodium(III) catalysis can induce C-H functionalization at both the olefinic and ortho-aryl C-H positions, resulting in [4+2] annulation to form naphthalenones. globethesis.com

These findings suggest that the double bond in this compound could be a target for similar transition metal-catalyzed C-H functionalization and coupling reactions, although the presence of the free carboxylic acid might influence the catalytic cycle.

| Catalyst | Reactant | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Ruthenium(II) | α-Acylketene dithioacetal | α-Diazoketoester | Furfurylation | globethesis.com |

| Rhodium(III) | α-Acylketene dithioacetal | α-Diazoketoester | Naphthalenone | globethesis.com |

Organocatalytic Activation and Enantioselective Processes

The electron-deficient nature of the double bond in this compound, due to the adjacent cyano and carboxylic acid groups, makes it a potential candidate for organocatalytic activation. Such electron-deficient alkenes are known to participate in a variety of organocatalyzed reactions, including asymmetric conjugate additions. Although specific organocatalytic enantioselective processes for this particular acid have not been detailed in the literature, the general principles of iminium and enamine catalysis could be applicable.

For instance, chiral secondary amines could potentially activate the α,β-unsaturated system towards nucleophilic attack, enabling enantioselective Michael additions of various nucleophiles. The development of such processes would offer a valuable route to chiral molecules bearing the unique cyano-dithioacetal functionality.

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of this compound and its esters is significantly influenced by the presence of acidic or basic catalysts.

Under acidic conditions, ketene dithioacetals are known to undergo hydrolysis. acs.org The reaction typically involves the protonation of the double bond, followed by the attack of water. For this compound, this could potentially lead to the formation of a β-keto thioester after the loss of one of the methylthio groups. The precise conditions and products of such a reaction for the free acid are not well-documented. However, studies on the acid-catalyzed hydrolysis of other ketene dithioacetals and related N,S-acetals demonstrate the feasibility of this transformation, which can be selective for the formation of β-keto thioesters. acs.orgnih.gov

Base-catalyzed transformations of derivatives of this compound have been reported. For example, the ethyl ester, ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, reacts with N-arylbenzamidrazones in a base-catalyzed manner to yield mercapto pyrazole derivatives. This reaction proceeds through a nucleophilic attack of the amidrazone on the electron-deficient double bond, followed by cyclization and elimination of methanethiol.

| Reactant | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | N-arylbenzamidrazones | Base-catalyzed | Mercapto pyrazole derivatives |

Furthermore, the selective hydrolysis of α-oxo ketene N,S-acetals, which are structurally related, can be switched between producing β-keto thioesters under acidic conditions and β-keto amides under basic conditions, highlighting the influence of the catalyst on the reaction outcome. nih.gov

Application of 2 Cyano 3,3 Bis Methylsulfanyl Prop 2 Enoic Acid As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The inherent reactivity of 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid derivatives has been extensively exploited for the synthesis of a broad spectrum of heterocyclic compounds. These building blocks can act as three-carbon synthons that react with various mono- and bi-dentate nucleophiles to form five-, six-, and multi-ring fused systems.

Derivatives of this compound are effective precursors for synthesizing substituted 2-pyridone scaffolds, which are core structures in many biologically active compounds. sciforum.netmdpi.comekb.eg The reaction of closely related 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes with cyanoacetamide demonstrates a powerful strategy for constructing these heterocycles. researchgate.net Depending on the reaction conditions, this method can be tuned to produce different constitutional isomers of 3-cyano-2-pyridones. researchgate.net

When the reaction is conducted via thermal cyclization of the intermediate Knoevenagel condensation product, the cyclization proceeds through an intramolecular nucleophilic attack of the amide nitrogen onto the β-carbon of the double bond, with subsequent elimination of a methylsulfanyl group. This typically yields 5-aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles. researchgate.net Alternatively, conducting the reaction in the presence of a base like potassium carbonate in acetonitrile (B52724) can lead to a different cyclization pathway, affording 5-aroyl-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles. researchgate.net This regioselectivity offers a valuable tool for creating specific substitution patterns on the pyridone ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Benzoyl-3,3-bis(methylsulfanyl)acrylaldehyde | Cyanoacetamide | Thermal cyclization of intermediate | 5-Benzoyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 90 |

| 2-(4-Chlorobenzoyl)-3,3-bis(methylsulfanyl)acrylaldehyde | Cyanoacetamide | Thermal cyclization of intermediate | 5-(4-Chlorobenzoyl)-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 85 |

| 2-Benzoyl-3,3-bis(methylsulfanyl)acrylaldehyde | Cyanoacetamide | K₂CO₃, Acetonitrile, Reflux | 5-Benzoyl-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 70 |

| 2-(4-Chlorobenzoyl)-3,3-bis(methylsulfanyl)acrylaldehyde | Cyanoacetamide | K₂CO₃, Acetonitrile, Reflux | 5-(4-Chlorobenzoyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 64 |

Similarly, these building blocks can be utilized for the synthesis of pyrimidine (B1678525) derivatives, which are another class of crucial nitrogen-containing heterocycles. tsijournals.comtsijournals.comnih.gov The reaction with dinucleophiles such as amidines or guanidines can lead to the formation of the pyrimidine ring through a condensation-cyclization sequence.

The synthesis of thiophene (B33073) derivatives from this compound analogues can be achieved through reactions that utilize the inherent functionality of the molecule. One established method for synthesizing polysubstituted thiophenes is the Gewald reaction, which typically involves the condensation of an α-cyano ester, an aldehyde or ketone, and elemental sulfur in the presence of a base. mdpi.com While not a direct application of the title compound as a starting material, related cyanoketene S,S-acetals can be transformed into thiophenes. For instance, treatment of 2-cyanoacetamide (B1669375) derivatives with active methylene (B1212753) reagents and elemental sulfur can afford polysubstituted thiophenes. sapub.org This highlights the utility of the cyano-activated framework in thiophene synthesis. ijcmas.comnih.govresearchgate.netnih.gov

A more direct approach involves the reaction of ketene (B1206846) S,S-acetals with reagents that can induce cyclization. For example, reaction with α-haloketones can lead to the formation of a thiophene ring via an initial S-alkylation followed by an intramolecular condensation, displacing the second methylsulfanyl group.

The synthesis of furan (B31954) derivatives from this particular starting material is less common, as it would require the introduction of an oxygen atom into the newly formed ring. General methods for furan synthesis often involve the cyclization of 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or the cycloisomerization of appropriately substituted alkynes or allenes. organic-chemistry.orgmdpi.com It is conceivable that this compound could be converted into a suitable precursor for furan synthesis, for instance, by reaction with an α-hydroxyketone, but specific examples are not widely reported.

The construction of pyrazole (B372694) rings is a well-established application for esters of this compound. These compounds serve as excellent 1,3-dielectrophilic partners for reactions with hydrazine (B178648) and its derivatives. A notable example is the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-arylbenzamidrazones, which proceeds efficiently to yield highly substituted mercapto pyrazole derivatives. researchgate.net The reaction mechanism involves an initial nucleophilic attack by the amidrazone onto the electrophilic β-carbon of the acrylate (B77674), followed by an intramolecular cyclization with the elimination of a molecule of methanethiol (B179389) to form the stable pyrazole ring. researchgate.net

This reaction is highly valuable as it allows for the creation of complex pyrazoles with control over the substitution pattern at multiple positions of the heterocyclic ring. nih.govresearchgate.netresearchgate.net

| Reactant 1 | Reactant 2 (N-Arylbenzamidrazone) | Product |

|---|---|---|

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | N-Phenylbenzamidrazone | Ethyl 5-amino-3-(methylthio)-1-phenyl-4-(phenylcarbamimidoyl)-1H-pyrazole-4-carboxylate |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | N-(4-Chlorophenyl)benzamidrazone | Ethyl 5-amino-1-(4-chlorophenyl)-3-(methylthio)-4-(phenylcarbamimidoyl)-1H-pyrazole-4-carboxylate |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | N-(p-Tolyl)benzamidrazone | Ethyl 5-amino-3-(methylthio)-1-(p-tolyl)-4-(phenylcarbamimidoyl)-1H-pyrazole-4-carboxylate |

Furthermore, these versatile building blocks can be employed in multicomponent reactions to access fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. nih.gov This is typically achieved by reacting an in-situ formed pyrazolone (B3327878) (from a β-ketoester and hydrazine) with an aldehyde and a malononitrile (B47326) equivalent in a domino Knoevenagel/Michael addition sequence. nih.gov

While the direct synthesis of quinolines from this compound is not extensively documented, its structural features make it a plausible candidate for established quinoline (B57606) syntheses like the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

In a hypothetical Friedländer synthesis, this compound (or its ester) could react with a 2-aminoaryl ketone. The reaction would likely initiate with a base-catalyzed Knoevenagel-type condensation between the ketone and the active methylene group of the cyanoacetic acid derivative. The resulting intermediate would then undergo an intramolecular cyclization via nucleophilic attack of the aniline (B41778) nitrogen onto the β-carbon of the double bond, followed by aromatization through the elimination of water and methanethiol. This would lead to the formation of a highly substituted 2-hydroxy-3-cyano-4-(methylsulfanyl)quinoline derivative. This proposed pathway opens an avenue for creating quinoline scaffolds, which are prevalent in many pharmaceutical agents. researchgate.netnih.gov

The utility of this compound and its analogues extends to the synthesis of complex fused polycyclic systems. researchgate.net These building blocks can be used to construct a second or third ring onto an existing heterocyclic core.

One prominent example is the synthesis of thieno[2,3-d]pyrimidines. These fused systems can be prepared by reacting a 2-aminothiophene derivative, often bearing a carboxylate or carbonitrile group at the 3-position, with a suitable cyclizing agent. A derivative of this compound could react with a 2-aminothiophene-3-carbonitrile. The reaction would proceed by initial nucleophilic attack of the amino group, leading to the formation of the pyrimidine ring fused to the thiophene core.

Another example is the formation of pyrano[2,3-c]pyrazoles, as mentioned previously. nih.gov The reaction of a pyrazolone with a derivative of this compound could proceed via a Michael addition, followed by an intramolecular cyclization and elimination of methanethiol to yield the fused pyranopyrazole system. Similarly, the reaction of 2-[bis(methylthio)methylene]malononitrile with cysteamine (B1669678) affords a thiazolidine (B150603) intermediate, which can be further elaborated to create fused thiazole (B1198619) derivatives. nih.gov These strategies demonstrate the capability of this building block to participate in tandem and domino reactions that efficiently generate molecular complexity.

Synthesis of Chiral Molecules and Enantiopure Intermediates

The electron-deficient double bond in this compound and its esters makes them ideal Michael acceptors for asymmetric conjugate addition reactions. This reactivity can be harnessed to synthesize chiral molecules and enantiopure intermediates, which are of paramount importance in medicinal chemistry and materials science.

The conjugate addition of various nucleophiles (e.g., thiols, malonates, or amines) to the β-position of the double bond creates a new stereocenter. By employing chiral catalysts, such as chiral organocatalysts (e.g., cinchona alkaloids or proline derivatives) or chiral metal complexes, this addition can be rendered highly enantioselective. The resulting product, now containing a chiral center and retaining the versatile cyano, carboxyl, and methylsulfanyl functionalities, can be further elaborated into a variety of complex, enantiomerically pure target molecules.

While the application of this compound itself in asymmetric synthesis is an area with potential for further exploration, the principle has been well-established for similar 2-cyanoacrylate systems. mdpi.comnih.gov The development of such enantioselective transformations would significantly enhance the synthetic utility of this building block, providing access to a wide array of chiral heterocyclic and carbocyclic compounds.

Utility in Cascade and Multicomponent Reaction Sequences

The strategic arrangement of functional groups in this compound and its esters, particularly the ethyl ester, ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, renders them ideal substrates for cascade and multicomponent reactions. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

One notable application is in the synthesis of substituted pyrazoles. The reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones proceeds in a cascade fashion to yield mercaptopyrazole derivatives. This transformation likely involves an initial nucleophilic attack of the amidrazone, followed by an intramolecular cyclization and elimination of ethanol (B145695) and one of the methylthio groups, showcasing a streamlined approach to this important class of heterocycles.

Furthermore, derivatives of this compound are instrumental in the synthesis of functionalized pyridines. For instance, the reaction of 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes with cyanoacetamide can be directed to produce 5-aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles. This process involves a Knoevenagel condensation followed by a thermally induced intramolecular cyclization with the elimination of a methylsulfanyl group. Such a sequence highlights the ability of the ketene dithioacetal moiety to act as a latent electrophile and a leaving group, facilitating the construction of the pyridine (B92270) ring.

The versatility of this building block is further demonstrated in the synthesis of pyrido[1,2-a]pyrimidines. A related precursor, bis(methylthio)methylene malononitrile, reacts with 2-aminopyridine (B139424) in a cascade process to furnish 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine. This reaction underscores the utility of the dithioketene acetal (B89532) functionality in constructing fused heterocyclic systems through a sequence of addition and cyclization reactions.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle | Reaction Type |

| Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | Amidrazones | Mercaptopyrazole | Cascade |

| 2-Aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes | Cyanoacetamide | 2-Pyridone | Cascade |

| Bis(methylthio)methylene malononitrile | 2-Aminopyridine | Pyrido[1,2-a]pyrimidine | Cascade |

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural features of this compound and its derivatives make them attractive precursors for the synthesis of advanced organic materials and functional molecules. The combination of an electron-withdrawing cyano group and the π-electron donating ketene dithioacetal moiety imparts interesting photophysical and electronic properties to molecules incorporating this scaffold.

Derivatives of cyanoenoic acids are key components in the design of organic dyes for applications such as dye-sensitized solar cells (DSSCs). For example, compounds with a similar structural motif, like 2-cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid, have been synthesized and investigated as sensitizers in DSSCs. The cyanoacrylic acid unit typically serves as an electron acceptor and an anchoring group to the semiconductor surface (e.g., TiO2), while the rest of the molecule can be modified to tune the light-harvesting properties. The dithioketene acetal group in this compound could potentially act as an effective π-electron donor or a modifiable handle to introduce other donor groups, making it a promising candidate for this class of functional dyes.

Furthermore, the ketene dithioacetal functionality has been identified as a potent π-electron donor in the development of chromophores for second-order nonlinear optical (NLO) applications. NLO materials are crucial for technologies such as optical data storage and telecommunications. The donor-π-acceptor (D-π-A) design is a common strategy for creating molecules with large second-order hyperpolarizabilities. The this compound framework inherently contains both donor (dithioketene acetal) and acceptor (cyano and carboxylic acid) groups, making it a promising platform for the synthesis of novel NLO materials.

Table 2: Potential Applications of Materials Derived from this compound

| Material Class | Key Structural Feature | Potential Application |

| Functional Dyes | Cyanoacrylic acid moiety | Dye-Sensitized Solar Cells (DSSCs) |

| Nonlinear Optical (NLO) Materials | Ketene dithioacetal as a π-electron donor | Optical data storage, Telecommunications |

Research in Medicinal Chemistry and Biological Probe Development Pre Clinical, Mechanistic Focus

Design and Synthesis of Analogues for Elucidating Biological Targets

The core structure of 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid serves as a foundational template for creating diverse chemical libraries aimed at identifying and validating biological targets. The synthesis of analogues often involves the Knoevenagel condensation, a reaction between aldehydes and active methylene (B1212753) compounds like 2-cyanoacetamide (B1669375), to produce α,β-unsaturated derivatives. nih.gov This method allows for the systematic modification of various parts of the molecule to explore interactions with biological systems.

For instance, ketene (B1206846) S,S-acetals, which are structurally related to the subject compound, are synthesized as precursors for novel heterocyclic compounds that can function as antimetabolites. nih.gov The synthesis process may involve reacting a compound like 2-cyano-N-(o-tolyl)acetamide with carbon disulfide and an alkylating agent, such as ethyl iodide, to generate a cyanoketene dithioacetal. nih.gov By creating a library of these analogues with different substituents, researchers can screen them against various cellular pathways to identify specific molecular targets. This approach is fundamental in the early stages of drug discovery for elucidating the mechanism of action of new chemical entities.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Analysis

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction between a lead compound and its biological target. For derivatives of the 2-cyano-prop-2-enoic acid scaffold, SAR studies have provided detailed insights into the molecular features required for potent biological activity.

In the development of antimicrobial agents, for example, SAR studies on furan-derived chalcones and their corresponding pyrazoline derivatives have been conducted. mdpi.com These studies systematically alter the substituents on the aromatic rings to determine their effect on antibacterial and antifungal efficacy. Similarly, in the context of deubiquitinase (DUB) inhibitors, a library of 2-cyano-3-acrylamide molecules was tested to identify compounds with improved anti-infective properties and reduced toxicity. nih.gov It was found that the nature and position of halogen substituents on a pyridine (B92270) ring were critical for activity; for instance, two compounds differing only by a single chlorine atom on the pyridine moiety showed significant differences in their ability to inhibit intracellular pathogens. nih.gov

A series of analogues of the immunosuppressive agent leflunomide's active metabolite, which features a related chemical structure, were synthesized to probe the requirements for inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). nih.gov These studies help in understanding the specific interactions, such as hydrogen bonding and hydrophobic contacts, that govern the binding of the inhibitor to the enzyme's active site, thereby guiding the design of more potent and selective molecules.

Exploration as Precursors for Enzyme Inhibitors (e.g., Malonyl-CoA Decarboxylase, Kinases)

The 2-cyano-prop-2-enoic acid framework is a valuable precursor for synthesizing a range of enzyme inhibitors, owing to its reactive and tunable chemical nature.

Malonyl-CoA Decarboxylase (MCD) Inhibitors: Malonyl-CoA is a key metabolic regulator, and its levels are controlled by malonyl-CoA decarboxylase (MCD). google.com Inhibitors of MCD are being explored for the treatment of cardiovascular diseases, diabetes, and cancer. google.com The core structure of the subject compound is related to scaffolds used to develop potent MCD inhibitors. For example, 5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamides have been identified as a class of powerful MCD inhibitors. nih.gov One such compound, CBM-301940, demonstrated excellent potency and favorable pharmacokinetic properties. nih.govrndsystems.com Research in this area focuses on designing molecules that can effectively inhibit MCD, leading to increased malonyl-CoA levels, which in turn can modulate fatty acid and glucose metabolism. google.comnih.gov

Kinase Inhibitors: The 2-cyanoacrylamide moiety is a well-established pharmacophore for designing kinase inhibitors. These compounds often act as covalent inhibitors by forming a bond with a cysteine residue in the kinase's active site. For example, derivatives of 2-cyanoacrylamide linked to an imidazopyridine scaffold have been synthesized as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in cell survival signaling pathways. nih.govnih.gov One derivative exhibited a potent IC50 of 27 nM against TAK1. These inhibitors are being investigated for their potential in cancer therapy, as TAK1 inhibition can induce apoptosis in cancer cells. nih.govnih.gov The design often focuses on creating reversible covalent inhibitors to minimize off-target effects that can be associated with irreversible inhibitors. nih.govnih.gov

| Enzyme Target | Inhibitor Scaffold/Derivative | Reported Activity (IC50) | Therapeutic Area |

| Malonyl-CoA Decarboxylase (MCD) | CBM-301940 | 23 nM rndsystems.com | Ischemic Heart Disease |

| Transforming growth factor beta-activated kinase 1 (TAK1) | Imidazopyridine with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide | 27 nM nih.govnih.gov | Cancer, Inflammatory Disease |

| Dihydroorotate Dehydrogenase (DHODH) | Analogue of Leflunomide active metabolite | Activity in arthritis models (ED50 = 2 mg/kg in rats) nih.gov | Rheumatoid Arthritis |

Development of Antimicrobial and Antifungal Lead Compounds via Molecular Design

The molecular framework of this compound is actively explored in the design of novel antimicrobial and antifungal agents to combat rising drug resistance.

Researchers have synthesized various derivatives to evaluate their efficacy against pathogenic microbes. For instance, a series of (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives were created and tested for antibacterial activity. researchgate.net In another study, alkyl 2-cyano-3-methylthio-3-phosphonylacrylates, synthesized from alkyl 2-cyano-3,3-dimethylthioacrylates, were evaluated for their in vitro activity against pathogenic fungi like Fusarium graminearum and Fusarium oxysporum. mdpi.com Certain compounds in this series were found to be effective at a concentration of 50 μg/mL. mdpi.com

Furthermore, a library of 2-cyano-3-acrylamide small molecules was screened for anti-infective activity against intracellular pathogens, including Listeria monocytogenes. nih.govnih.gov This screening identified compounds that could reduce the intracellular replication of these pathogens with minimal toxicity to the host cells, highlighting the potential of this scaffold for developing host-directed therapies. nih.govnih.gov The molecular design often targets essential microbial enzymes, such as glucosamine-6-phosphate synthase, to disrupt vital cellular processes like cell wall construction. mdpi.com

| Compound Series | Target Organism(s) | Key Finding(s) |

| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus (including MRSA) | Compounds 10f, 10g, and 10h showed high activity with a MIC of 0.5 μg/mL. mdpi.com |

| Alkyl 2-cyano-3-methylthio-3-phosphonylacrylates | Fusarium graminearum, Cytospora mandshurica, Fusarium oxysporum | Compounds 2d and 2t were effective against the tested fungi at 50 μg/mL. mdpi.com |

| Furan-derived chalcones | Gram-positive and Gram-negative bacteria, Candida albicans | Chalcones 2a and 2h demonstrated broad-spectrum inhibition. mdpi.com |

| 2-Cyano-3-acrylamide DUB inhibitors | Listeria monocytogenes, Murine norovirus | Compound C6 reduced intracellular replication of both pathogens with low host cell toxicity. nih.gov |

Investigation as Pre-Clinical Anti-Cancer Scaffolds (Focus on molecular mechanisms)

Derivatives based on the cyano-substituted prop-2-enoic acid scaffold are a significant area of pre-clinical cancer research. The focus is on understanding the molecular mechanisms through which these compounds exert their anti-tumor effects.

A prominent example, though more complex, is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), a synthetic triterpenoid derivative of oleanolic acid. nih.govnih.govmdpi.com CDDO and its methyl ester (CDDO-Me, bardoxolone methyl) have demonstrated potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities in a variety of cancer models. nih.govresearchgate.net The molecular mechanisms of these compounds are multifactorial; they are known to modulate key signaling pathways involved in inflammation, cell survival, and proliferation, such as the NF-κB and Nrf2 pathways. nih.govmdpi.com For instance, CDDO-Me has been shown to induce apoptosis in human lung cancer cells and inhibit the expression of anti-apoptotic and angiogenic genes in leukemia cells. nih.gov

The anti-cancer potential is not limited to triterpenoid conjugates. Simpler 2-cyanoacrylamide derivatives have been developed as inhibitors of kinases like TAK1, which are critical for cancer cell survival by regulating the NF-κB pathway. nih.govnih.gov By inhibiting TAK1, these compounds can trigger apoptosis in cancer cells, demonstrating a clear molecular mechanism for their anti-cancer activity. These pre-clinical investigations provide the foundational understanding necessary for the further development of these scaffolds as potential cancer therapeutics.

Use in High-Throughput Screening Library Synthesis

The chemical tractability of the this compound scaffold makes it an ideal building block for the synthesis of large, diverse compound libraries for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify "hits" against a biological target.

The synthesis of these libraries often employs combinatorial and automated approaches. For example, acoustic dispensing technology can be used to synthesize a library in a 1536-well format on a nanomole scale. rsc.org This miniaturization accelerates the discovery process and reduces waste. rsc.org Methodologies like the Groebcke–Blackburn–Bienaymé three-component reaction (GBB-3CR) can be used to quickly generate a wide array of structurally diverse molecules from a set of simple precursors. rsc.org

The concept of "Direct-to-Biology" (D2B) further enhances this process by screening unpurified compound libraries directly in biological assays. strath.ac.uk This approach significantly expedites the timeline from synthesis to hit identification. The versatility of the cyano-prop-2-enoic acid core allows it to be incorporated into various multi-component reactions, making it a valuable asset for generating the chemical diversity needed for successful HTS campaigns aimed at discovering novel protein modifiers and therapeutic leads. rsc.orgstrath.ac.uk

Applications in Materials Science and Functional Chemical Systems

Polymer Synthesis and Macromolecular Engineering (Focus on monomer characteristics)

While extensive research on the homopolymerization of 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid is not widely documented, its molecular features provide insight into its potential as a monomer in macromolecular engineering. The characteristics of related cyanoacrylate monomers are well-studied, offering a framework for understanding its behavior. pcbiochemres.comchemrxiv.orgcopoldb.jp

The design of monomers is critical for tailoring the final properties of a polymer. The functional groups on this compound offer several handles for creating specific polymer architectures.

Vinyl Group: The carbon-carbon double bond is the primary site for polymerization.

Electron-Withdrawing Groups: The cyano (-CN) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. This polarity makes the double bond highly susceptible to nucleophilic attack, favoring specific types of polymerization. pcbiochemres.com

Carboxylic Acid Group: This functional group can be used for post-polymerization modification, allowing for grafting of other polymer chains or the attachment of functional molecules. It also imparts hydrophilicity and can influence the polymer's solubility and adhesion properties.

Methylsulfanyl Groups: The two methylsulfanyl (-SCH3) groups can influence the polymer's refractive index, thermal stability, and affinity for certain surfaces, such as noble metals.

These features allow for its potential use in creating functional polymers where properties like adhesion, optical performance, and surface energy can be precisely controlled.

The electronic nature of the monomer strongly dictates the most effective polymerization mechanism. For cyanoacrylates, anionic polymerization is the most common and rapid method. nih.govmdpi.com

Anionic Polymerization: The process is typically initiated by weak bases, such as moisture (hydroxyl ions) or amines. pcbiochemres.com The initiator attacks the electrophilic carbon of the C=C double bond, creating a carbanion that is stabilized by the adjacent cyano and carboxyl groups. This carbanion then propagates by adding to subsequent monomer units, leading to rapid chain growth and the formation of high molecular weight polymers. pcbiochemres.comnih.gov

Radical Polymerization: While less common for cyanoacrylates due to their high reactivity towards anions, radical polymerization can be achieved under specific conditions, typically in an acidic environment to suppress anionic polymerization. nih.govmdpi.com Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been used for other cyanoacrylates to create well-defined block copolymers. mdpi.com

The presence of the carboxylic acid on this compound could complicate polymerization, as the acidic proton might interfere with anionic initiators. This suggests that protection of the acid group or the use of radical methods might be necessary for controlled polymerization.

| Functional Group | Role in Polymerization | Potential Impact on Polymer Properties |

| C=C Double Bond | Primary site of polymerization | Forms the polymer backbone |

| Cyano Group (-CN) | Electron-withdrawing; activates double bond | Enhances polarity and adhesion |

| Carboxylic Acid (-COOH) | Electron-withdrawing; potential for side reactions | Increases hydrophilicity, provides site for modification |

| Methylsulfanyl (-SCH3) | Steric hindrance, electronic effects | Influences refractive index, thermal properties |

Development of Functional Organic Materials

The structure of this compound serves as a foundational building block for more complex functional organic materials. Its inherent electronic properties make it suitable for applications in organic electronics. The molecule contains donor (methylsulfanyl) and acceptor (cyano, carboxylic acid) groups, a common motif in materials designed for optoelectronic applications. While the methylsulfanyl groups are relatively weak donors, the core structure is a precursor for creating molecules with tailored light-absorbing and charge-transporting properties.

Role in Dye-Sensitized Solar Cells (DSSCs) and Optoelectronic Applications

The cyanoacrylic acid unit is a cornerstone in the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs). researchgate.net This component serves as both an electron acceptor and a critical anchoring group that binds the dye molecule to the surface of a semiconductor, typically titanium dioxide (TiO2). nih.gov

The operational principle involves the dye absorbing light, which excites an electron. This electron is then injected from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the TiO2. The cyanoacrylic acid group facilitates this process in two ways:

Anchoring: The carboxylic acid and cyano groups form strong bonds with the TiO2 surface, ensuring a robust connection and efficient electronic coupling. nih.gov

Electron Withdrawal: The strong electron-withdrawing nature of the cyano group helps to pull the excited electron away from the donor part of the dye molecule, directing it towards the semiconductor surface and promoting efficient charge injection. nih.gov

While this compound itself is a simple molecule, it represents the fundamental anchoring component upon which more complex and efficient organic sensitizer (B1316253) dyes are built. vibgyorpublishers.orgrsc.org Research has shown that the inclusion of a cyano group in the anchoring part of a dye can improve its optoelectronic properties and adsorption stability on the semiconductor surface. nih.gov

| Component | Function in DSSCs |

| Carboxylic Acid Group | Primary anchoring group to TiO2 surface |

| Cyano Group | Secondary binding site; strong electron acceptor |

| Conjugated System (C=C) | Part of the π-bridge for electron transfer |

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The functional groups within this compound provide multiple opportunities for directed self-assembly.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming strong, directional dimers or extended chains.

Dipole-Dipole Interactions: The highly polar cyano group can participate in strong dipole-dipole interactions, influencing molecular packing in the solid state.

Other Interactions: The sulfur atoms in the methylsulfanyl groups can engage in weaker interactions, such as chalcogen bonding, further guiding the assembly process.

Theoretical and Computational Chemistry Studies of 2 Cyano 3,3 Bis Methylsulfanyl Prop 2 Enoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular structures, energies, and various other properties with a high degree of accuracy. DFT, in particular, is a widely used method due to its favorable balance of computational cost and accuracy. These calculations would be instrumental in understanding the fundamental characteristics of 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid.

Elucidation of Electronic Structure (HOMO-LUMO, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For this compound, a DFT study would reveal the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized on the electron-rich bis(methylsulfanyl)prop-2-enoic acid moiety, while the LUMO would likely be centered on the electron-withdrawing cyano group and the carboxylic acid function. This distribution of frontier orbitals would be key to understanding its reactivity in various chemical reactions.

Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites

While direct studies on this compound are unavailable, the application of reactivity descriptors and Fukui functions derived from DFT calculations would be a standard approach to predict its chemical behavior. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a general overview of the molecule's reactivity.

Fukui functions are more specific, as they indicate the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule. By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint the atoms that are most susceptible to reaction. For this compound, it is plausible that the carbon atom of the cyano group and the carbonyl carbon of the carboxylic acid would be identified as primary electrophilic sites, while the sulfur atoms and the double bond might exhibit nucleophilic character.

Tautomeric Equilibria and Energy Landscape Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, several tautomeric forms could potentially exist, involving the carboxylic acid group and the cyano group.

A computational study would involve optimizing the geometries of all possible tautomers and calculating their relative energies. This energy landscape analysis would identify the most stable tautomer under different conditions (e.g., in the gas phase or in a solvent). Transition state calculations could further elucidate the energy barriers for the interconversion between these tautomers, providing insights into their dynamic equilibrium. No specific studies on the tautomeric equilibria of this compound or its close analogs were found in the searched literature.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. This is typically done by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer.

For instance, in a related compound, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, it was found that the non-hydrogen atoms, except for the ethyl group, lie in the same plane. nih.gov A similar planarity might be expected for the core structure of this compound.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. By simulating the movements of the atoms at a given temperature, MD can explore the conformational space and reveal how the molecule might interact with its environment, such as solvent molecules or a biological receptor.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For a reaction involving this compound, DFT calculations could be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energies of the transition states, chemists can predict the feasibility and rate of a reaction. For example, in the synthesis of pyrazole (B372694) derivatives from ethyl 2-cyano-3,3-bis(methylthio)acrylate, computational studies could clarify the step-by-step mechanism of the cyclization reaction. researchgate.net

Crystal Structure Prediction and Intermolecular Interaction Analysis (Hirshfeld Surfaces, Energy Frameworks)

While the crystal structure of this compound has not been reported, computational methods for crystal structure prediction could be employed to identify likely packing arrangements in the solid state. These methods search for the most energetically favorable crystal structures based on the molecule's geometry and intermolecular forces.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show the different types of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

For example, a Hirshfeld surface analysis of a similar compound, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, revealed that over 90% of the intermolecular contacts involve hydrogen atoms, with C-H···O and C-H···S interactions being significant.

Below is an example of the kind of data that would be generated from a Hirshfeld surface analysis, based on the findings for 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | > 50% |

| C···H/H···C | ~ 20% |

| O···H/H···O | ~ 10% |

| S···H/H···S | ~ 10% |

| F···H/H···F | < 5% |

Energy framework calculations can further quantify the strength of these intermolecular interactions, providing a visual representation of the interaction energies within the crystal lattice. This analysis helps in understanding the stability and mechanical properties of the crystalline material.

QSAR (Quantitative Structure-Activity Relationship) Modeling (Mechanistic aspects, not clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgblogspot.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. blogspot.com For a compound like this compound and its analogues, a QSAR study would provide valuable insights into the mechanistic basis of their activity by identifying the key structural, electronic, and physicochemical properties that govern their biological effects. irma-international.org

A typical QSAR analysis involves developing a model that can be used for the prediction of the activity of new, unsynthesized compounds, thereby guiding lead optimization in drug discovery. nih.gov The process involves the calculation of various molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous validation of that model. researchgate.netbasicmedicalkey.com

Detailed Research Findings (Hypothetical Application)

In a hypothetical QSAR study of a series of analogues of this compound, the initial step would be to compile a dataset of these compounds with their experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity). Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors are numerical representations of the chemical information of a molecule and can be categorized into several classes:

0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org

1D Descriptors: Based on substructure lists, including counts of functional groups. hufocw.org

2D Descriptors: Derived from the 2D representation of the molecule, such as topological indices and molecular connectivity. nih.gov

3D Descriptors: Calculated from the 3D structure of the molecule, encompassing steric and surface properties. nih.gov

For this compound, key descriptors would likely include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and ability to participate in electronic interactions. ucsb.edu

Steric Descriptors: These describe the size and shape of the molecule.

Hydrophobicity Descriptors: Often represented by LogP (the logarithm of the partition coefficient between n-octanol and water), which is crucial for understanding how a molecule interacts with biological membranes. hufocw.org

Topological Descriptors: These describe the atomic connectivity within the molecule.

Once the descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build the QSAR model. neovarsity.org The goal is to create an equation that quantitatively describes the relationship between the selected descriptors and the biological activity.

A crucial aspect of any QSAR study is model validation to ensure its robustness and predictive power. basicmedicalkey.com This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's stability and predictive ability within the training set. taylorfrancis.com

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development. nih.gov